molecular formula C10H7N3 B1272209 4-(1H-pyrazol-3-yl)benzonitrile CAS No. 474706-35-9

4-(1H-pyrazol-3-yl)benzonitrile

Cat. No. B1272209
CAS RN: 474706-35-9
M. Wt: 169.18 g/mol
InChI Key: KBVIWLGAVURNLR-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-3-yl)benzonitrile, often referred to as 4-pyrazolylbenzonitrile (4-PBN) is an organic compound with a wide range of applications in scientific research. Its unique properties make it an invaluable tool for scientists and researchers in a number of fields including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(1H-pyrazol-3-yl)benzonitrile derivatives have been synthesized and characterized for their structural properties. These compounds are used in the formation of platinum group metal complexes. The spectral and structural studies of these complexes reveal that the nitrile group does not participate in complexation, instead remaining as a free pendant group (Gloria Sairem et al., 2012).

Molecular Structures and Spectroscopy Studies

  • These compounds have been studied for their molecular structures and spectroscopic properties. Detailed theoretical studies using density functional theory (DFT) aid in understanding the molecular architecture and optoelectronic properties of these compounds (R. Bharathi & N. Santhi, 2017).

Application as Ligands in Inorganic Chemistry

  • Pyrazole derivatives containing this compound have potential applications as ligands in inorganic chemistry. These compounds have been synthesized and characterized using various analytical and spectroscopic methods, demonstrating robustness and stability in their conjugated structures (Rodrigo Faundez-Gutierrez et al., 2014).

Antimicrobial Activities

  • A series of pyrazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have been characterized by spectroscopic analyses and tested as potential antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).

Crystal Structure Analysis

  • The crystal structure of compounds related to this compound has been analyzed, providing insight into the dihedral angles formed by the pyrazole ring with attached benzene rings and contributing to the understanding of intermolecular interactions in these compounds (Bassam Abu Thaher et al., 2012).

Anticancer Activity and DNA Binding

  • Research has also been conducted on the anticancer activity and DNA binding properties of metal complexes derived from pyrazine–thiazole ligands, including this compound derivatives. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Pradip K. Bera et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “4-(1H-pyrazol-3-yl)benzonitrile” were not found, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . Further studies could explore the potential applications of “this compound” in various therapeutic areas.

Biochemical Analysis

Biochemical Properties

4-(1H-pyrazol-3-yl)benzonitrile plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with neighboring molecules, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s behavior in biological systems, including its binding affinity and specificity for certain enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s ability to form hydrogen bonds and participate in proton transfer processes is key to its mechanism of action . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and alter the flow of metabolic intermediates through different pathways. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4-(1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIWLGAVURNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474706-35-9
Record name 4-(1H-pyrazol-3-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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